2-Formamidohex-5-ynoic acid

Catalog No.
S13809047
CAS No.
M.F
C7H9NO3
M. Wt
155.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Formamidohex-5-ynoic acid

Product Name

2-Formamidohex-5-ynoic acid

IUPAC Name

2-formamidohex-5-ynoic acid

Molecular Formula

C7H9NO3

Molecular Weight

155.15 g/mol

InChI

InChI=1S/C7H9NO3/c1-2-3-4-6(7(10)11)8-5-9/h1,5-6H,3-4H2,(H,8,9)(H,10,11)

InChI Key

GGNNWVHXGHYCGU-UHFFFAOYSA-N

Canonical SMILES

C#CCCC(C(=O)O)NC=O

2-Formamidohex-5-ynoic acid is an organic compound characterized by the presence of both a formamido group and a terminal alkyne. Its chemical structure can be represented as follows:

  • Chemical Formula: C6_{6}H7_{7}N\O2_{2}
  • IUPAC Name: 2-formamidohex-5-ynoic acid

This compound is notable for its unique combination of functional groups, which provides it with distinct chemical reactivity and biological properties. The presence of the alkyne moiety makes it a versatile intermediate in organic synthesis, while the formamido group contributes to its potential biological activities.

Due to its functional groups:

  • Oxidation: The alkyne can be oxidized to yield diketones or carboxylic acids. Common oxidizing agents include potassium permanganate and osmium tetroxide.
  • Reduction: The triple bond can be reduced to form alkenes or alkanes using reagents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.
  • Substitution Reactions: The amino group can engage in nucleophilic substitution, leading to the formation of different derivatives such as amides or esters.

These reactions allow for the modification of 2-formamidohex-5-ynoic acid into various derivatives useful in synthetic chemistry and medicinal applications.

The biological activity of 2-formamidohex-5-ynoic acid is primarily linked to its role as an enzyme inhibitor. Research suggests that it may inhibit specific enzymes involved in neurotransmitter metabolism, which could have implications for neurological studies. For instance, it has been noted to inhibit gamma-aminobutyric acid transaminase, leading to increased levels of gamma-aminobutyric acid in the brain, potentially affecting mood and anxiety pathways.

Additionally, compounds with similar structures have been investigated for their anti-inflammatory and anti-cancer properties, indicating that 2-formamidohex-5-ynoic acid may also possess therapeutic potential.

The synthesis of 2-formamidohex-5-ynoic acid typically involves several steps:

  • Preparation of Hex-5-ynoic Acid: This can be achieved through the reaction of butyne with carbon monoxide and water under catalytic conditions.
  • Amination: The hex-5-ynoic acid is reacted with formamide or ammonia to introduce the formamido group at the second carbon position. This step may require specific reaction conditions to ensure selectivity and yield.
  • Purification: The product is purified using standard techniques such as recrystallization or chromatography to isolate the desired compound from by-products.

These methods can be optimized for industrial-scale production, focusing on maximizing yield and purity.

2-Formamidohex-5-ynoic acid has several applications across various fields:

  • Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
  • Medicinal Chemistry: Potential therapeutic applications include enzyme inhibition, making it a candidate for drug development targeting neurological disorders.
  • Biochemical Research: It is used as a probe in studies related to enzyme mechanisms and protein interactions.

These applications highlight its versatility as both a synthetic intermediate and a biologically active compound.

Interaction studies involving 2-formamidohex-5-ynoic acid focus on its binding affinity with enzymes and other proteins. Research indicates that its structure allows it to compete with natural substrates for enzyme active sites, leading to inhibition. These studies are crucial for understanding how modifications to its structure can enhance or diminish its biological activity, paving the way for developing more effective inhibitors.

Several compounds share structural similarities with 2-formamidohex-5-ynoic acid, each possessing unique properties:

Compound NameStructure FeaturesUnique Properties
2-Aminohex-4-ynoic AcidContains an amino group and an alkyneUsed in studies of enzyme mechanisms
5-Hexynoic AcidTerminal alkyne without amino groupVersatile reagent in organic synthesis
(S)-2-Aminohex-4-ynoic AcidSimilar backbone but differs in functional groupsInvestigated for biological activity
3-Aminohexanoic AcidAliphatic chain with an amino groupKnown for neuroprotective effects

These comparisons illustrate how 2-formamidohex-5-ynoic acid stands out due to its combination of functional groups, which enhances its reactivity and potential biological applications. Its unique structure allows it to participate in diverse

XLogP3

0.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

155.058243149 g/mol

Monoisotopic Mass

155.058243149 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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